molecular formula C16H18N2O2 B13750842 2-amino-2-(4-phenylmethoxyphenyl)propanamide

2-amino-2-(4-phenylmethoxyphenyl)propanamide

Cat. No.: B13750842
M. Wt: 270.33 g/mol
InChI Key: ZANZONWMNRAGJD-UHFFFAOYSA-N
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Description

2-amino-2-(4-phenylmethoxyphenyl)propanamide is an organic compound with a complex structure that includes an amino group, a phenylmethoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-phenylmethoxyphenyl)propanamide typically involves the reaction of 4-phenylmethoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction may proceed through a series of steps including condensation, reduction, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-phenylmethoxyphenyl)propanamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenylmethoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-amino-2-(4-phenylmethoxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-phenylmethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(4-phenylmethoxyphenyl)propanamide is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-amino-2-(4-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C16H18N2O2/c1-16(18,15(17)19)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10H,11,18H2,1H3,(H2,17,19)

InChI Key

ZANZONWMNRAGJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)N)N

Origin of Product

United States

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